12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid Novel inverse agonist of thyroid-stimulating antibodies directed at the thyrotropin receptor (TSHR); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1338824-20-6
VCID: VC0006086
InChI: InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27)
SMILES: C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2
Molecular Formula: C30H29N3O3
Molecular Weight: 479.56956

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

CAS No.: 1338824-20-6

Cat. No.: VC0006086

Molecular Formula: C30H29N3O3

Molecular Weight: 479.56956

* For research use only. Not for human or veterinary use.

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid - 1338824-20-6

Specification

CAS No. 1338824-20-6
Molecular Formula C30H29N3O3
Molecular Weight 479.56956
IUPAC Name 12-(N-pyridin-2-ylanilino)dodecanoic acid
Standard InChI InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27)
Standard InChI Key BYZOMNOSLMHVAS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2

Introduction

Synthesis Methods and Chemical Production

Laboratory Synthesis Routes

The synthesis of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid typically follows established organic chemistry procedures involving multiple reaction steps. Based on documented synthetic approaches, the preparation generally proceeds through two main phases:

Initial Formation of the Amino Intermediate:
The first critical step involves generating the phenyl(pyridin-2-yl)amine intermediate. This can be accomplished through the reaction of pyridine-2-amine with phenyl isocyanate under controlled conditions. The resulting intermediate serves as the precursor for subsequent modification with the dodecanoic acid component.

Alkylation and Coupling:
The second phase focuses on incorporating the dodecanoic acid chain. This is typically achieved through alkylation reactions using dodecanoic acid derivatives such as dodecanoyl chloride in the presence of a suitable base (e.g., triethylamine). Alternatively, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the formation of the required amide bond.

Purification and Characterization Techniques

Following synthesis, the compound requires purification to ensure analytical quality. Common purification techniques employed include:

Purification MethodApplication ConditionsExpected Outcome
RecrystallizationAppropriate solvent systemsCrystalline product of high purity
Column ChromatographySilica gel with optimized mobile phasesSeparation from reaction byproducts
Preparative HPLCReverse-phase with TFA-acetonitrile gradients>98% purity isolation

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm structural features, mass spectrometry to verify molecular weight, and high-performance liquid chromatography (HPLC) to assess purity.

Mechanism of Action and Biological Targets

Inhibition of Collagen Prolyl-4-hydroxylase

The primary documented biological activity of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid is its inhibitory effect on collagen prolyl-4-hydroxylase. This enzyme plays a critical role in the post-translational modification of procollagen, catalyzing the hydroxylation of proline residues which is essential for the formation of stable collagen triple helices.

By inhibiting this enzyme, the compound can disrupt the normal production of stable collagen, potentially leading to reduced collagen accumulation. This mechanism forms the basis for its potential anti-fibrotic properties, as excessive collagen deposition characterizes fibrotic disorders.

Chemical Reaction Properties

Oxidation and Reduction Reactions

The structural features of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid make it susceptible to various chemical transformations. The compound can participate in controlled oxidation and reduction reactions that selectively target different functional groups.

Table 1: Oxidation Reactions of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

ReagentReaction ConditionsPrimary ProductFunctional Group Affected
H₂O₂/AcOHReflux (167–170°C)Pyridine N-oxide derivativesPyridine nitrogen
KMnO₄Acidic mediumCarboxylic acid derivativesAliphatic chain

Table 2: Reduction Reactions of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

ReagentReaction ConditionsPrimary ProductFunctional Group Affected
LiAlH₄Anhydrous ether, 0°C → RT12-(Phenyl(pyridin-2-yl)amino)dodecanolCarboxylic acid
H₂/Pd-CEthanol, 25°CSaturated aliphatic chain derivativesUnsaturated bonds

These reaction profiles highlight the compound's chemical versatility and potential for structural modification to produce derivatives with altered properties.

Substitution and Modification Reactions

The pyridine and phenyl rings present in the molecule provide opportunities for electrophilic aromatic substitution reactions, while the amino group can participate in nucleophilic reactions. This chemical reactivity enables the generation of structurally diverse derivatives.

Table 3: Substitution Reactions of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

ReagentReaction ConditionsPrimary ProductReaction Type
Br₂/FeCl₃CH₂Cl₂, 25°CBrominated pyridine derivativesElectrophilic aromatic substitution
Benzyl isocyanateTHF, 60°C, 12hUrea-linked analogsNucleophilic addition

These reaction pathways are valuable for structure-activity relationship studies and the development of optimized derivatives with enhanced biological activities.

Research Applications and Scientific Utility

Tool Compound for Kinase Studies

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid has found application as a tool compound in kinase inhibition studies, particularly those focused on signal transduction pathways. Its specificity for certain kinases makes it valuable for understanding cellular signaling mechanisms and their role in disease processes.

The compound's utility in this regard stems from its ability to selectively modulate kinase activity, providing researchers with a means to investigate the consequences of pathway disruption in controlled experimental settings.

Cell-Based Assay Applications

In cellular research, the compound has been employed to investigate fundamental processes including:

  • Cell migration dynamics

  • Cellular adhesion mechanisms

  • Response to extracellular matrix modifications

These applications are particularly relevant to cancer research, where understanding cell migration and invasion is crucial for developing strategies to prevent metastasis. Additionally, they provide insights into wound healing processes, which rely heavily on coordinated cell migration and matrix remodeling.

Case Studies in Research Applications

Case Study: Anti-Fibrotic Effects in Hepatic Stellate Cells

A notable research application involved the evaluation of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid's effects on activated hepatic stellate cells, which are the primary collagen-producing cells in liver fibrosis. The study demonstrated that treatment with the compound at concentrations between 50-100 μM resulted in significant suppression of collagen prolyl-4-hydroxylase activity, with consequent reduction in collagen production.

This finding established a mechanistic basis for the compound's anti-fibrotic effects and suggested potential therapeutic applications in conditions characterized by excessive collagen deposition.

Case Study: Insulin Signaling Activation in Diabetic Models

Another significant research application focused on the compound's effects on glucose metabolism. Studies with diabetic mouse models revealed that administration of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid led to activation of insulin signaling pathways, resulting in improved glucose tolerance and insulin sensitivity.

These findings highlighted the compound's potential utility in diabetes research and suggested avenues for the development of novel therapeutic approaches based on similar structural scaffolds.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid exists within a family of related compounds that share structural elements but differ in specific aspects of their molecular architecture. Comparing these analogs provides insights into structure-activity relationships and the influence of molecular modifications on biological activity.

Table 4: Comparison of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid with Related Compounds

CompoundStructural DifferenceNotable PropertiesBiological Activity Differences
12-(Phenyl(pyridin-2-yl)amino)octanoic acidShorter aliphatic chain (8C vs 12C)Increased aqueous solubilityReduced membrane permeability
12-(Phenyl(pyridin-2-yl)amino)hexadecanoic acidLonger aliphatic chain (16C vs 12C)Increased lipophilicityEnhanced interaction with membrane proteins
12-Aminododecanoic acidLacks phenyl and pyridinyl groupsSimpler structure, different physicochemical propertiesUsed as Nylon 12 monomer; different biological target profile

The specific chain length of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid appears to provide an optimal balance between hydrophobic and hydrophilic properties, enhancing its ability to interact with biological membranes and proteins compared to analogs with shorter or longer chains.

Biosynthetic Context and Related Natural Compounds

While 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid itself is a synthetic compound, understanding related naturally occurring compounds provides context for its development and applications. 12-Aminododecanoic acid, a structurally simpler related compound, has connections to bioplastic production and the biosynthesis of Nylon 12 .

Recent research has explored biocatalytic approaches to producing ω-aminododecanoic acid from vegetable oil derivatives as an alternative to petroleum-based synthesis. This involves enzymatic cascades utilizing cytochrome P450 (CYP153A), alcohol dehydrogenase (AlkJ), and ω-transaminase (ω-TA) . These biosynthetic pathways represent potential sustainable production methods for related compounds and highlight the broader context of amino fatty acid research.

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